molecular formula C22H16BrN3O5 B5344942 5-bromo-N-[(2Z,4Z)-1-(4-nitroanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]furan-2-carboxamide

5-bromo-N-[(2Z,4Z)-1-(4-nitroanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]furan-2-carboxamide

Cat. No.: B5344942
M. Wt: 482.3 g/mol
InChI Key: RKAYIJTZGGGPLM-NXGCWKMQSA-N
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Description

5-bromo-N-[(2Z,4Z)-1-(4-nitroanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]furan-2-carboxamide is a complex organic compound that features a bromine atom, a nitroaniline group, and a furan ring

Properties

IUPAC Name

5-bromo-N-[(2Z,4Z)-1-(4-nitroanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O5/c23-20-14-13-19(31-20)22(28)25-18(8-4-7-15-5-2-1-3-6-15)21(27)24-16-9-11-17(12-10-16)26(29)30/h1-14H,(H,24,27)(H,25,28)/b7-4-,18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAYIJTZGGGPLM-NXGCWKMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C=C(\C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(2Z,4Z)-1-(4-nitroanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reactions: The nitroaniline group and the phenylpenta-2,4-dien-2-yl moiety are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and furan rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the phenyl and furan rings.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(2Z,4Z)-1-(4-nitroanilino)-1-oxo-5-phenylpenta-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The nitroaniline group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom and furan ring can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluoro-N-methylBenzamide: Shares the bromine and amide functionalities but differs in the presence of a fluorine atom and a simpler structure.

    5-Bromo-N-(4-methoxybenzyl)picolinamide: Contains a bromine atom and an amide group but has a different aromatic system and substituents.

Uniqueness

5-bromo-N-[(2Z,4Z)-1-(4-nitroanilino)-1-oxo-5-phenylpenta-2-yl]furan-2-carboxamide is unique due to its combination of a bromine atom, nitroaniline group, and furan ring, which confer distinct chemical and biological properties

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